molecular formula C18H18FN5O2 B257958 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

カタログ番号 B257958
分子量: 355.4 g/mol
InChIキー: UMYSYIBKGYLCNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. In

作用機序

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that is involved in the pathogenesis of several inflammatory diseases, including Alzheimer's disease. By blocking RAGE signaling, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine reduces inflammation and oxidative stress, which are key contributors to the development and progression of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to reduce the levels of inflammatory cytokines in the brain, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to increase the levels of BDNF in the brain, which is important for the survival and function of neurons. These effects contribute to the potential therapeutic benefits of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in treating neurodegenerative diseases such as Alzheimer's disease.

実験室実験の利点と制限

One advantage of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has been extensively studied in animal models of Alzheimer's disease, and has shown promising results in reducing inflammation and improving cognitive function. However, one limitation of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is that it has not yet been tested in clinical trials in humans, and its safety and efficacy in humans is not yet known.

将来の方向性

There are several future directions for research on 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine. One area of research is to further investigate its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on developing more selective RAGE antagonists, as well as investigating the potential use of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in combination with other drugs for the treatment of Alzheimer's disease. Finally, research could focus on investigating the potential use of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine in other inflammatory diseases where RAGE signaling is involved.

合成法

The synthesis of 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves a series of chemical reactions that result in the formation of the tetrazolo[1,5-a]pyrimidine ring system. The process includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenyl acyl chloride, which is then reacted with 2-fluorobenzylamine to form the corresponding amide. The amide is then reacted with sodium azide and triphenylphosphine to form the tetrazole ring, which is subsequently reduced with palladium on carbon to form the final product, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine.

科学的研究の応用

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons in the brain.

特性

製品名

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

分子式

C18H18FN5O2

分子量

355.4 g/mol

IUPAC名

5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18FN5O2/c1-25-16-8-7-11(9-17(16)26-2)14-10-15(12-5-3-4-6-13(12)19)24-18(20-14)21-22-23-24/h3-9,14-15H,10H2,1-2H3,(H,20,21,23)

InChIキー

UMYSYIBKGYLCNZ-UHFFFAOYSA-N

異性体SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC

SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC

正規SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=N2)N=NN3)C4=CC=CC=C4F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。